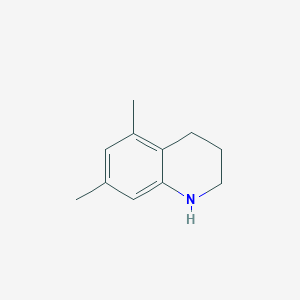

5,7-Dimethyl-1,2,3,4-tetrahydroquinoline

CAS No.: 57414-68-3

Cat. No.: VC7825764

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57414-68-3 |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | 5,7-dimethyl-1,2,3,4-tetrahydroquinoline |

| Standard InChI | InChI=1S/C11H15N/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h6-7,12H,3-5H2,1-2H3 |

| Standard InChI Key | KURFMLFOFWQBKL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2CCCNC2=C1)C |

| Canonical SMILES | CC1=CC(=C2CCCNC2=C1)C |

Introduction

Chemical Identity and Structural Features

Molecular and Physicochemical Properties

The compound’s IUPAC name is 5,7-dimethyl-1,2,3,4-tetrahydroquinoline, reflecting its bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring (Figure 1). Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 161.24 g/mol | |

| Exact Mass | 161.120 g/mol | |

| LogP (Partition Coefficient) | 2.80 | |

| Topological Polar Surface Area | 12.03 Ų |

The logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications . The planar aromatic region facilitates π-π stacking interactions, while the saturated cyclohexane-like moiety introduces conformational flexibility .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of related tetrahydroquinolines reveals distinct patterns:

-

NMR: Protons on the saturated ring (H2, H3) appear as multiplet signals between δ 3.12–3.46 ppm, while aromatic protons (H6, H8) resonate as singlets near δ 6.70–7.20 ppm due to methyl group shielding .

-

NMR: Quaternary carbons adjacent to methyl groups (C5, C7) exhibit signals near δ 21–25 ppm, whereas the sp³-hybridized carbons (C1–C4) resonate between δ 28–45 ppm .

Synthetic Methodologies

Historical Synthesis: Du Pont de Nemours Patent (1951)

The earliest reported synthesis involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions, a method patented by Du Pont de Nemours and Co. . While specific yields for 5,7-dimethyl derivatives remain undisclosed, this approach laid the groundwork for modern tetrahydroquinoline syntheses.

Contemporary Grignard-Based Routes

Recent advances employ Grignard reagents to construct the tetrahydroquinoline core. For example:

-

Dihydroquinolin-4-one Intermediate: 3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones react with arylmagnesium bromides to form 3,3-diaryl tetrahydroquinolin-4-ols (72–77% yield) .

-

Dehydration and Reduction: Acid-catalyzed dehydration of intermediates generates quinoline derivatives, which undergo hydrogenation (Pd/C, ) or hydride reduction (LiAlH) to yield tetrahydroquinolines .

Key Challenge: Dehydration of 3,4-diaryl-5,7-dimethoxy intermediates often leads to over-oxidation, forming fully aromatic quinolines instead of dihydro derivatives . Optimizing reaction conditions (e.g., inert atmosphere, controlled temperature) minimizes this side pathway.

Biological Activity and Structure-Activity Relationships

Anticancer Applications

In a 2024 study, 5,7-dimethoxy-3,4-diaryl tetrahydroquinolines demonstrated low micromolar inhibitory activity against H460 lung carcinoma, DU145 prostate carcinoma, and MCF7 breast adenocarcinoma cell lines . While the exact mechanism remains under investigation, preliminary data suggest:

-

Substituent Effects: Diaryl groups at C3/C4 enhance potency by 90% compared to monosubstituted analogs, likely through hydrophobic interactions with kinase ATP-binding pockets .

-

Demethylation Impact: Removing methoxy groups (e.g., via BBr) reduces activity, indicating that electron-donating groups stabilize charge-transfer complexes with biological targets .

EPAC1 Inhibition and Rotamer Dynamics

Tetrahydroquinolines with halogen substituents (e.g., 5,7-dibromo analogs) exhibit potent exchange protein directly activated by cAMP (EPAC1) inhibition, a target for cardiac hypertrophy and cancer metastasis . Critical structural insights include:

-

Formyl Group Necessity: The -formyl moiety in CE3F4 (a 5,7-dibromo derivative) is essential for EPAC1 binding, with -rotamers showing 4-fold higher activity than -forms .

-

Stereochemical Preferences: -configured tetrahydroquinolines exhibit 3–7-fold greater potency than -isomers, reflecting enantioselective interactions with the EPAC1 GEF domain .

Industrial and Regulatory Considerations

Trade and HS Code Classification

Under HS Code 2933499090, 5,7-dimethyl-1,2,3,4-tetrahydroquinoline falls under "other quinoline ring-system compounds," attracting a 6.5% MFN tariff and 17% VAT in major export markets . Its stability under ambient conditions supports long-term storage and global distribution.

Future Directions and Challenges

Synthetic Chemistry Opportunities

-

Catalytic Asymmetric Hydrogenation: Developing chiral catalysts (e.g., Ru-BINAP complexes) could enable enantioselective synthesis of pharmacologically active -isomers .

-

Continuous Flow Systems: Microreactor technology may improve yield in dehydration steps by enhancing heat/mass transfer .

Drug Development Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume